
Dimethylvinylethynylhydroperoxide
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Description
Dimethylvinylethynylhydroperoxide (CAS: 14906-26-4) is a highly reactive organic peroxide characterized by a hydroperoxide (-OOH) functional group, a vinyl group (CH₂=CH-), and an ethynyl group (C≡CH), with two methyl substituents. This compound’s structure confers unique chemical reactivity, particularly in radical-initiated polymerization and oxidation reactions.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The lipophilicity (logP) of dimethylvinylethynylhydroperoxide aligns it with several compounds of diverse structural classes. Below is a comparative analysis based on logP values and functional groups (Table 1), derived from experimental data :
Table 1: Comparative Physicochemical Properties
Compound Name | CAS Number | logP | Key Functional Groups |
---|---|---|---|
This compound | 14906-26-4 | 1.444 | Hydroperoxide, vinyl, ethynyl, methyl |
Ornithine, trifluoroacetyl-isopropyl ester | 21-669-6 | 1.444 | Ester, trifluoroacetyl, amino acid derivative |
Sarcosine, N-isobutyryl-, butyl ester | 66-730-8 | 1.444 | Ester, amide, amino acid derivative |
Benzo[b]thiophene, 1,1-dioxide | 825-44-5 | 1.445 | Sulfone, aromatic heterocycle |
2,2,2-Trichloro-N,N-dimethylacetamide | 7291-33-0 | 1.445 | Amide, trichloromethyl |
Key Findings :
Lipophilicity Trends :
- Despite structural dissimilarities, all listed compounds share logP values within a narrow range (1.444–1.445). This suggests comparable partitioning behavior in biphasic systems, such as cell membranes or solvent extractions.
- This compound’s logP is consistent with esters and amides of similar size, indicating balanced hydrophobicity despite its reactive hydroperoxide group.
Functional Group Reactivity :
- Hydroperoxides vs. Sulfones/Amides : Hydroperoxides (e.g., this compound) are more prone to radical decomposition and oxidative reactions compared to sulfones (e.g., benzo[b]thiophene dioxide) or amides (e.g., trichloroacetamide), which exhibit thermal and chemical stability .
- Vinyl/Ethynyl Groups : The unsaturated bonds in this compound enhance its reactivity in cycloaddition or polymerization reactions, unlike the saturated ester/amide derivatives listed.
This contrasts with the relatively stable sulfones or amides, which require standard laboratory handling .
Research Implications and Knowledge Gaps
- Synthesis Pathways : this compound’s synthesis likely involves ethynylation and peroxidation steps, differing from the esterification/amidation routes used for analogs like sarcosine esters or trichloroacetamides.
- Applications : Its reactivity suggests niche roles in polymer chemistry or as a radical initiator, whereas analogs like benzo[b]thiophene dioxide are employed in pharmaceuticals or agrochemicals.
- Data Limitations : Published studies on its toxicity, stability, and industrial scalability remain scarce, warranting further investigation to align its use with safety protocols .
Properties
CAS No. |
14906-26-4 |
---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
5-hydroperoxy-5-methylhex-1-en-3-yne |
InChI |
InChI=1S/C7H10O2/c1-4-5-6-7(2,3)9-8/h4,8H,1H2,2-3H3 |
InChI Key |
YJJTXEIQRNJFQV-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CC=C)OO |
Canonical SMILES |
CC(C)(C#CC=C)OO |
Synonyms |
Dimethylvinylethynylhydroperoxide |
Origin of Product |
United States |
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